5-Bromo-2-isopropoxypyrimidine
Overview
Description
5-Bromo-2-isopropoxypyrimidine is a synthetic halogenated pyrimidine analog . It is used as a marker of DNA synthesis and has generated important insights into the cellular mechanisms of the central nervous system development in a variety of animals including insects, birds, and mammals .
Synthesis Analysis
This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . In certain click chemistry experimental conditions, mixtures of ascorbate and copper act as oxidizing agents, catalyzing the formation of reactive oxygen species through Fenton and related reactions .
Molecular Structure Analysis
The this compound molecule contains a total of 20 bond(s). There are 11 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ether(s) (aromatic), and 1 Pyrimidine(s) . It contains total 20 atom(s); 9 Hydrogen atom(s), 7 Carbon atom(s), 2 Nitrogen atom(s), 1 Oxygen atom(s) and 1 Bromine atom(s) .
Chemical Reactions Analysis
In certain click chemistry experimental conditions, mixtures of ascorbate and copper act as oxidizing agents, catalyzing the formation of reactive oxygen species through Fenton and related reactions .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C7H9BrN2O. Its average mass is 217.063 Da and its monoisotopic mass is 215.989822 Da .
Scientific Research Applications
Antiviral Activity
5-Bromo-2-isopropoxypyrimidine derivatives have demonstrated marked inhibitory effects against retroviruses in cell cultures. Particularly, 5-substituted 2,4-diaminopyrimidine derivatives have shown significant inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. It is noteworthy that some derivatives exhibit antiretroviral activity comparable to reference drugs like adefovir and tenofovir without measurable toxicity at certain concentrations (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis of Metal-Complexing Molecular Rods
This compound serves as a precursor in the synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These compounds are utilized in creating metal-complexing molecular rods, instrumental in various chemical applications. The synthesis process, including Stille coupling and reductive symmetric coupling, yields these compounds efficiently, with the yield of some reactions ranging from 70 to 90% (Schwab, Fleischer, & Michl, 2002).
Mechanism of Action
Target of Action
5-Bromo-2-isopropoxypyrimidine is a synthetic halogenated pyrimidine analog . Its primary targets are the biochemical pathways involved in DNA synthesis . It is used as an exogenous marker of DNA synthesis .
Mode of Action
The compound interacts with its targets by being incorporated into replicating DNA . This is achieved through the introduction of monoclonal antibodies against this compound, which allows for the immunodetection of this synthesized bromine-tagged base analogue into replicating DNA .
Biochemical Pathways
This compound affects the biochemical pathways involved in DNA synthesis . It is used in Suzuki–Miyaura coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s interaction with its targets results in changes in these pathways, influencing the process of transmetalation .
Pharmacokinetics
It is known that this compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 1.18 to 2.61 , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the process of DNA synthesis . Its incorporation into replicating DNA allows for the tracking of cell proliferation and differentiation . Due to its toxicity, its incorporation into replicating dna can have adverse consequences on the generation, survival, and settled patterns of cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Bromo-2-isopropoxypyrimidine are not fully understood yet. Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can be complex and may involve covalent bonding, hydrogen bonding, or van der Waals forces .
Cellular Effects
Pyrimidine derivatives can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models
Metabolic Pathways
Pyrimidine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Properties
IUPAC Name |
5-bromo-2-propan-2-yloxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBHDGQMLLXGDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557876 | |
Record name | 5-Bromo-2-[(propan-2-yl)oxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121487-12-5 | |
Record name | 5-Bromo-2-[(propan-2-yl)oxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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